molecular formula C18H24N2O5 B2396852 Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate CAS No. 1277168-36-1

Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate

Cat. No. B2396852
CAS RN: 1277168-36-1
M. Wt: 348.399
InChI Key: HTVZWQNDPWBSCC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate, also known as Boc-L-Pro-NH-CHO, is a compound commonly used in scientific research.

Mechanism of Action

The mechanism of action of Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate-CHO is not fully understood. However, it is known to act as a protease inhibitor and can inhibit the activity of certain enzymes involved in the breakdown of proteins.
Biochemical and Physiological Effects
This compound-CHO has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and can induce apoptosis in these cells. It has also been shown to have anti-inflammatory properties and can reduce the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate-CHO in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that it can be difficult to handle and store due to its sensitivity to moisture and air.

Future Directions

There are several future directions for the use of Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate-CHO in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. It is also being explored as a potential tool for the study of protein-protein interactions and enzyme kinetics.
Conclusion
This compound-CHO is a compound commonly used in scientific research for the synthesis of peptides and other biologically active compounds. It has various biochemical and physiological effects and is being explored for its potential therapeutic applications. Its advantages and limitations make it a useful tool for lab experiments, and its future directions hold promise for further research and discovery.

Synthesis Methods

The synthesis of Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate-CHO involves the reaction of this compound with a suitable amine. The reaction is typically carried out in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is purified using chromatography techniques.

Scientific Research Applications

Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate-CHO is commonly used in scientific research as a building block for the synthesis of peptides and other biologically active compounds. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-7-10-14(15(20)21)19-16(22)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVZWQNDPWBSCC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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